(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-5-10-16-17(11-13)29-20(23(16)12-18(24)28-4)21-19(25)14-6-8-15(9-7-14)30(26,27)22(2)3/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMSPPQTNOKUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of structural elements, including a methyl ester, a benzoyl moiety with a dimethylsulfamoyl substitution, and a benzo[d]thiazole ring. These components suggest possible interactions with various biological targets, making it relevant for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 461.6 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5S2 |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 1321661-38-4 |
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, the minimal inhibitory concentration (MIC) for related compounds has been reported as low as 50 μg/mL against tested organisms, suggesting strong antimicrobial potential .
Anticancer Activity
The anticancer properties of benzothiazole derivatives are well-documented. A study evaluating several benzothiazole compounds found that they exhibited potent cytotoxic effects in various cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . The specific activity of this compound against cancer cells remains to be fully elucidated but is expected to be significant given its structural similarities to other active compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfamoyl group is particularly noteworthy, as it is known to enhance solubility and bioavailability while potentially interacting with biological targets involved in disease pathways .
Case Studies
- Antibacterial Efficacy : A comparative study on benzothiazole derivatives demonstrated varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. Compounds similar to (Z)-methyl 2-(...) were shown to inhibit bacterial growth effectively, indicating that modifications at the benzothiazole ring could enhance efficacy .
- Cytotoxic Effects : In vitro studies using human cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents. For example, compounds structurally related to (Z)-methyl 2-(...) were effective in inhibiting proliferation in MDA-MB-231 breast cancer cells .
Scientific Research Applications
Structural Overview
The compound features several noteworthy structural components:
- Methyl ester group : Enhances solubility and bioavailability.
- Benzoyl moiety with a dimethylsulfamoyl substitution : Suggests potential interactions with biological targets.
- Benzo[d]thiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
The molecular formula of the compound is with a molecular weight of approximately 414.43 g/mol.
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications:
- Antimicrobial Activity : The presence of the thiazole ring contributes to its potential effectiveness against various pathogens.
- Anticancer Properties : Initial studies indicate that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation. Research has shown that thiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
Pharmacological Properties
- Antidepressant Activity : Related compounds have demonstrated significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. For instance, one derivative exhibited a Ki value of 17 nM for the 5-HT1A receptor, indicating strong receptor interaction.
- Anti-inflammatory Effects : Thiazole derivatives are recognized for their anti-inflammatory properties. The unique structure of this compound may modulate inflammatory pathways, providing analgesic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antidepressant Effects : A series of benzothiazole derivatives were evaluated for antidepressant-like activity using animal models. Results indicated that these compounds significantly reduced immobility times in forced swimming tests, suggesting efficacy in treating depression.
- Anti-cancer Research : Research focusing on thiazole derivatives has highlighted their anticancer properties. Studies have shown that these compounds can effectively induce apoptosis in various cancer cell lines, leading to significant cytotoxic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole Derivatives
a. Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
- Structure: Benzothiazole core with indole and cyanoacetate substituents.
- Synthesis: Prepared via a three-component reaction involving benzothiazole derivatives and ethyl bromocyanoacetate under reflux in acetone .
- The methyl ester in the target compound may improve metabolic stability compared to the ethyl ester in this analog.
b. 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide ()
Sulfonamide-Containing Compounds
a. Metsulfuron-Methyl ()
- Structure : Methyl ester of a sulfonylurea herbicide with a triazine core.
- Function : Inhibits acetolactate synthase in plants .
- Contrast :
- The target compound lacks the triazine ring, which is critical for herbicidal activity in sulfonylureas.
- Its benzothiazole-thiazole hybrid structure may confer distinct target specificity, possibly in medicinal chemistry rather than agrochemicals.
Thiazole-Based Esters with Imino Linkages
a. Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate ()
- Structure: Thiazole ring with methoxycarbonylmethoxyimino and ester groups.
- Crystallography : Exhibits intermolecular N–H⋯O/N and π-π interactions stabilizing its crystal lattice .
- Comparison: The target compound’s 6-methylbenzothiazole core (vs. simple thiazole) may enhance aromatic stacking interactions. Both compounds utilize (Z)-configured imino groups, suggesting similar conformational preferences in solution.
Data Table: Key Properties of Compared Compounds
Preparation Methods
Synthesis of 6-Methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole core is typically synthesized via cyclization of thiourea intermediates. A validated protocol involves:
- Starting material : p-Toluidine (4-methylaniline)
- Reagents : Ammonium thiocyanate, hydrobromic acid (48%)
- Conditions :
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Thiourea | 88% | >95% |
| Cyclization | 80% | 98% |
Introduction of the Acetate Side Chain
The methyl acetate moiety is introduced via alkylation:
- Reagents : Methyl chloroacetate, sodium hydride (NaH)
- Solvent : N-Methyl-2-pyrrolidone (NMP)
- Conditions :
Optimization Notes :
- Excess NaH (1.2 eq) ensures complete deprotonation.
- NMP enhances solubility and reaction efficiency compared to DMF.
Analytical Validation :
Formation of the Imino Linkage
The imino group is installed via Schiff base condensation:
- Reagents : 4-(N,N-Dimethylsulfamoyl)benzoyl chloride, triethylamine (TEA)
- Solvent : Dichloromethane (DCM)
- Conditions :
Key Considerations :
- Z-Selectivity : The reaction’s stereochemical outcome is controlled by steric hindrance. Bulkier substituents on the benzoyl group favor the Z-configuration.
- Workup : The product is purified via recrystallization from ethanol/water (3:1).
Yield : 65–72% | Purity : >99% (LC-MS)
Final Coupling and Characterization
The assembled product is characterized using:
- ¹H/¹³C NMR : Confirms regiochemistry and Z-configuration.
- IR Spectroscopy : Peaks at 1690 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/H₂O gradient).
Comparative Analysis of Methodologies
Alternative Approaches
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, including solvents, catalysts, and temperature. For benzothiazole derivatives, refluxing in ethanol or dichloromethane with catalytic acids (e.g., HCl) is common to facilitate imine formation . Monitoring via thin-layer chromatography (TLC) ensures reaction completion . Controlled copolymerization methods, as described for polycationic dye-fixatives, can be adapted to stabilize reactive intermediates . For example, yields >85% are achievable by maintaining anhydrous conditions and using APS (ammonium persulfate) as an initiator .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming the Z-configuration of the imine bond and methyl ester group placement. For similar compounds, chemical shifts at δ 3.8–4.2 ppm (methoxy groups) and δ 7.0–8.5 ppm (aromatic protons) are diagnostic .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfamoyl (S=O, ~1350 cm⁻¹) stretches .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Q. How can solubility and formulation challenges be addressed for biological assays?
Methodological Answer:
- Solvent Selection : Use DMSO for initial stock solutions due to the compound’s hydrophobic benzothiazole core. Dilute in PBS or cell culture media (≤0.1% DMSO) to avoid cytotoxicity .
- Salt Formation : Introduce sulfonic acid groups (via post-synthetic modification) to enhance aqueous solubility, as demonstrated for related sulfonamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
Methodological Answer:
- Core Modifications : Replace the 6-methyl group on the benzothiazole ring with electron-withdrawing substituents (e.g., -F, -Cl) to enhance metabolic stability .
- Sulfamoyl Group Optimization : Compare N,N-dimethylsulfamoyl with methylsulfonyl or carbamate variants to modulate target binding affinity .
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing IC50 values from benzothiazole-isoindolinone hybrids (e.g., IC50 = 2.1–8.7 μM) .
Q. What computational methods predict the biological activity and binding modes of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR or CDK2). The sulfamoyl group may hydrogen-bond to catalytic lysine residues .
- QSAR Modeling : Train models on benzothiazole derivatives’ logP and polar surface area to predict blood-brain barrier permeability .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Reproducibility Checks : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and purge solvents of trace moisture, which can hydrolyze the imine bond .
- Data Normalization : Compare biological activity using consistent assay protocols (e.g., 48-hr vs. 72-hr incubation) and cell lines .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) affecting yield or potency .
Q. What strategies ensure compound stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C for benzothiazoles) .
- Light Sensitivity : Store in amber vials at -20°C to prevent Z→E isomerization of the imine bond .
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) to identify labile sites (e.g., ester hydrolysis at pH >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
